molecular formula C₂₈H₂₅F₂NO₅ B133981 Ezetimibe Diacetate CAS No. 163380-20-9

Ezetimibe Diacetate

Cat. No.: B133981
CAS No.: 163380-20-9
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-ZONZVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it an essential drug for managing hypercholesterolemia and related cardiovascular conditions .

Mechanism of Action

Target of Action

Ezetimibe Diacetate primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

This compound works by binding to a transmembrane loop of the NPC1L1 protein . This interaction inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol absorption pathway in the intestine . By inhibiting the NPC1L1 protein, this compound disrupts the normal absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the cholesterol pool within the liver, causing an increase in the clearance of cholesterol from the bloodstream .

Pharmacokinetics

Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: Cmax (65.73 ± 47.14 ng·mL−1), Tmax (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL−1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL−1) . These parameters indicate that this compound is well-absorbed and has a long half-life, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in levels of low-density lipoprotein cholesterol (LDL-C) . Preclinical models have shown that ezetimibe alone could inhibit the development and progression of cancer through a variety of mechanisms, including anti-angiogenesis, stem cell suppression, anti-inflammation, immune enhancement, and anti-proliferation .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet, as it targets the absorption of dietary cholesterol . Furthermore, genetic factors such as the presence or absence of the NPC1L1 protein can influence the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

Ezetimibe Diacetate interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Cellular Effects

This compound has been shown to reduce the sizes of adipocytes in visceral fat and serum levels of free fatty acids, to induce fatty acid oxidation, to improve adipocytic inflammation, and to partially improve glycemic index values . It also reduces the hepatic influx of cholesterol via chylomicron remnants, enhances the hepatic expression of low-density lipoproteins (LDL) receptor, and thus reducing LDL-cholesterol (LDL-C) levels .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . It has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids .

Temporal Effects in Laboratory Settings

This compound has been shown to be safe and well-tolerated in various studies. The estimated terminal half-life of this compound and its glucuronide is approximately 22 hours . An approximate 2-fold accumulation is observed upon repeated once-daily administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to attenuate the development of atherosclerosis . The antiatherosclerotic effects of this compound have been demonstrated in a variety of animal models .

Metabolic Pathways

The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

This compound is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide . Total this compound concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination .

Subcellular Localization

This compound is localized within enterocytes of the intestinal villi . The subcellular distribution of this compound is regulated by cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ezetimibe Diacetate can be synthesized through a series of chemical reactions starting from Ezetimibe. The process involves acetylation of Ezetimibe using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe Diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ezetimibe Diacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ezetimibe Diacetate is unique in its dual action of inhibiting cholesterol absorption while also potentially offering different pharmacokinetic properties due to the presence of acetyl groups. This can lead to variations in absorption, distribution, metabolism, and excretion compared to its parent compound .

Properties

IUPAC Name

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440935
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163380-20-9
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.